molecular formula C3H8O2S2 B2578079 2-Methanesulfonylethane-1-thiol CAS No. 24517-45-1

2-Methanesulfonylethane-1-thiol

Cat. No.: B2578079
CAS No.: 24517-45-1
M. Wt: 140.22
InChI Key: AEZDLVGHZRXUPS-UHFFFAOYSA-N
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Description

2-Methanesulfonylethane-1-thiol: is an organosulfur compound with the molecular formula C3H8O2S2 and a molecular weight of 140.22 g/mol . It is characterized by the presence of a thiol group (-SH) and a methanesulfonyl group (-SO2CH3) attached to an ethane backbone. This compound is known for its distinctive sulfurous odor and is used in various chemical applications due to its unique reactivity.

Mechanism of Action

Target of Action

It is known that the methane sulfonate esters of dihydric and polyhydric alcohols, which 2-methanesulfonylethane-1-thiol is a part of, are biological alkylating agents . These agents interact with various intracellular components, suggesting a broad range of potential targets.

Mode of Action

The mode of action of this compound involves its alkyl-oxygen bonds undergoing fission and reacting within the intracellular milieu . The structure of the alkyl group of these esters may vary around the carbon atom adjacent to the oxygen atom where fission is likely to occur . This suggests that this compound could interact with its targets in a manner that is influenced by the structure of its alkyl group.

Biochemical Pathways

Given its classification as a biological alkylating agent , it can be inferred that it may influence pathways involving alkyl group transfer and related biochemical processes.

Pharmacokinetics

It is known that the pharmacokinetics and pharmacodynamics of similar compounds are often influenced by factors such as target affinity and abundance .

Result of Action

As a biological alkylating agent , it can be inferred that it may induce changes in the structure and function of its targets through the addition of alkyl groups.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as light, temperature, soil water, soil fertility, and salinity can alter the content of similar secondary metabolites even if other factors remain constant . Therefore, these factors could potentially influence the action of this compound in a similar manner.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methanesulfonylethane-1-thiol can be synthesized through several methods. One common approach involves the reaction of sodium hydrosulfide with an alkyl halide, such as ethyl bromide, under nucleophilic substitution conditions . The reaction proceeds as follows:

CH3SO2CH2CH2Br+NaSHCH3SO2CH2CH2SH+NaBr\text{CH3SO2CH2CH2Br} + \text{NaSH} \rightarrow \text{CH3SO2CH2CH2SH} + \text{NaBr} CH3SO2CH2CH2Br+NaSH→CH3SO2CH2CH2SH+NaBr

Another method involves the use of thiourea as a nucleophilic sulfur source, which reacts with an alkyl halide to form an alkylisothiouronium salt. This intermediate is then hydrolyzed to yield the desired thiol .

Industrial Production Methods: Industrial production of this compound typically involves large-scale nucleophilic substitution reactions using sodium hydrosulfide or thiourea. The reaction conditions are optimized to maximize yield and minimize by-products. The process is carried out in a controlled environment to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions: 2-Methanesulfonylethane-1-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids. For example, oxidation with hydrogen peroxide yields the corresponding sulfonic acid.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing halides or other leaving groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, iodine, or bromine can be used as oxidizing agents.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Alkyl halides and thiourea are typical reagents for nucleophilic substitution reactions.

Major Products Formed:

    Disulfides: Formed through oxidation of the thiol group.

    Sulfonic Acids: Result from further oxidation of the thiol group.

    Sulfides: Produced by reduction of the sulfonyl group.

Scientific Research Applications

2-Methanesulfonylethane-1-thiol has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Ethanethiol: Similar structure but lacks the sulfonyl group.

    Methanesulfonic acid: Contains the sulfonyl group but lacks the thiol group.

    2-Mercaptoethanol: Contains both a thiol and a hydroxyl group.

Uniqueness: 2-Methanesulfonylethane-1-thiol is unique due to the presence of both a thiol and a sulfonyl group, which imparts distinct reactivity and chemical properties. This combination allows it to participate in a broader range of chemical reactions compared to similar compounds .

Properties

IUPAC Name

2-methylsulfonylethanethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8O2S2/c1-7(4,5)3-2-6/h6H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEZDLVGHZRXUPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CCS
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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